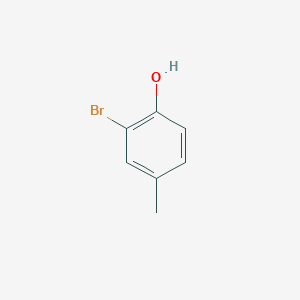

5-羟基吡啶-2-磺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

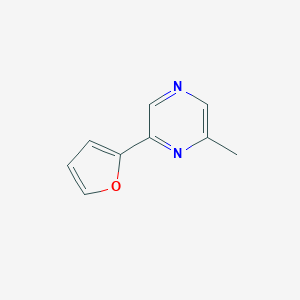

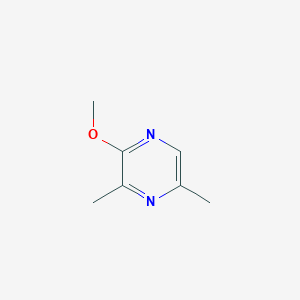

5-Hydroxypyridine-2-sulfonic acid is a chemical compound that is part of the pyridine sulfonic acids family. It is related to other compounds such as 5-nitropyridine-2-sulfonic acid, which can undergo various substitution reactions to yield a range of disubstituted pyridines . The compound is structurally related to other heteroaromatic sulfonic acids, which have been studied for their ability to form hydrogen-bonded structures and proton-transfer compounds .

Synthesis Analysis

The synthesis of related compounds provides insight into potential synthetic pathways for 5-hydroxypyridine-2-sulfonic acid. For instance, 5-nitropyridine-2-sulfonic acid can be obtained from 5-hydroxyaminopyridine-2-sulfonic acid through selective oxidation using different reagents . Similarly, 2,2'-bipyridine-5-sulfonic acid is synthesized through mercury(II)-catalyzed sulfonation of 2,2'-bipyridine . These methods suggest that sulfonation reactions and selective oxidations are key steps in synthesizing pyridine sulfonic acids.

Molecular Structure Analysis

The molecular structure of pyridine sulfonic acids can be complex, with potential for various isomers and derivatives. X-ray crystallography has been used to verify the structure of 5-nitropyridine-2-sulfonic acid . The crystal structures of proton-transfer compounds of related sulfonic acids with heteroaromatic Lewis bases have been determined, revealing intricate hydrogen-bonding patterns . These findings indicate that 5-hydroxypyridine-2-sulfonic acid would likely exhibit similar structural characteristics.

Chemical Reactions Analysis

Pyridine sulfonic acids can participate in a variety of chemical reactions. For example, substitution reactions of 5-nitropyridine-2-sulfonic acid with different nucleophiles lead to the formation of various disubstituted pyridines . The reactivity of these compounds with nucleophiles like oxygen, nitrogen, and halogens has been explored, although reactions with phenols or anilines were not observed . This suggests that 5-hydroxypyridine-2-sulfonic acid may also undergo similar substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxypyridine-2-sulfonic acid can be inferred from related compounds. For instance, the solubility of metal complexes of 2,2'-bipyridine-5-sulfonic acid is influenced by the charge distribution and polarity of the anion . Hydrogen bonding plays a significant role in the crystal structures of sulfonic acid derivatives, as seen in the proton-transfer compounds of 5-sulfosalicylic acid . These properties are crucial for understanding the behavior of 5-hydroxypyridine-2-sulfonic acid in various environments and its potential applications in organic synthesis and detection methods, as indicated by the use of hydroxylamine-O-sulfonic acid in chemiluminescence .

科学研究应用

晶体结构分析:Zhu, Gao, 和 Ng (2009) 研究了由2-羟基吡啶和硫酸衍生的盐的晶体结构,揭示了三维网络中广泛的氢键作用。这项研究有助于理解分子相互作用和晶体工程 (Zhu, Gao, & Ng, 2009)。

质子转移化合物中的氢键作用:Smith, Wermuth, 和 Healy (2006) 探讨了涉及5-磺基水杨酸和各种邻位取代的单环杂环Lewis碱,包括2-羟基吡啶的质子转移化合物中的氢键模式。这项研究在分子自组装和超分子化学的研究中具有重要意义 (Smith, Wermuth, & Healy, 2006)。

金属羧酸磺酸杂化物的合成:Sun 等人 (2004) 利用5-磺基异苯二甲酸合成了新的金属羧酸磺酸杂化物,展示了它们的层状和一维结构。这些材料在配位化学和材料科学中具有潜在应用 (Sun et al., 2004)。

吡啶衍生物的取代反应:Bakke 和 Sletvold (2003) 研究了5-硝基吡啶-2-磺酸的取代反应,这是5-羟基吡啶-2-磺酸的衍生物。他们的工作有助于有机合成领域,特别是在开发取代吡啶新途径方面 (Bakke & Sletvold, 2003)。

新型磺化纳滤膜的合成:Liu 等人 (2012) 开发了具有改善水通量的新型磺化薄膜复合纳滤膜,用于处理染料溶液。这项研究对环境工程和废水处理至关重要 (Liu et al., 2012)。

基于5-磺基水杨酸的配位化合物:Song 等人 (2007) 合成了六种新的配位化合物,使用了5-磺基水杨酸和类似双吡啶的螯合物,有助于理解超分子结构及其性质 (Song et al., 2007)。

未来方向

While specific future directions for 5-hydroxypyridine-2-sulfonic Acid are not mentioned in the available literature, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

属性

IUPAC Name |

5-hydroxypyridine-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S/c7-4-1-2-5(6-3-4)11(8,9)10/h1-3,7H,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFBIBPUIWDDJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376535 |

Source

|

| Record name | 5-hydroxypyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxypyridine-2-sulfonic Acid | |

CAS RN |

139263-48-2 |

Source

|

| Record name | 5-hydroxypyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)